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Introduction
Lenvatinib is an oral multi-kinase inhibitor that has demonstrated significant efficacy in the

treatment of several advanced cancers, including hepatocellular carcinoma (HCC),

differentiated thyroid cancer (DTC), and renal cell carcinoma (RCC).[1] Its mechanism of action

involves the targeted inhibition of vascular endothelial growth factor receptors (VEGFR1-3),

fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha

(PDGFRα), KIT, and RET proto-oncogene.[1][2][3] This concurrent blockade of multiple

signaling pathways disrupts tumor angiogenesis, proliferation, and survival.[1][4] Preclinical

research using robust in vitro and in vivo models is fundamental to understanding its complex

mechanisms, identifying biomarkers, and developing strategies to overcome resistance. This

guide provides an in-depth overview of the core models and experimental protocols essential

for Lenvatinib research.

Mechanism of Action and Signaling Pathways
Lenvatinib's efficacy stems from its ability to simultaneously inhibit multiple receptor tyrosine

kinases (RTKs) crucial for tumor progression.[1] By targeting VEGFRs, it potently blocks the

formation of new blood vessels (angiogenesis), a process vital for supplying nutrients to

growing tumors.[4][5] Concurrently, its inhibition of FGFR, PDGFRα, KIT, and RET disrupts
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intracellular signaling cascades, such as the Ras/MAPK and PI3K/AKT pathways, that drive

cancer cell proliferation and survival.[6] In specific cancers like HCC, Lenvatinib also shows

direct antiproliferative activity by inhibiting activated FGFR signaling and the phosphorylation of

its substrate, FRS2α.[3]

Ligands Receptors

Downstream Pathways

Cellular Outcomes

VEGF

VEGFR1-3

FGF FGFR1-4

Other Ligands
(SCF, GDNF etc.)

PDGFRα

KIT

RET PI3K / AKT
Pathway

RAS / MAPK
Pathway

Angiogenesis

Lenvatinib Proliferation &
Survival

Click to download full resolution via product page

Caption: Lenvatinib's multi-targeted inhibition of key receptor tyrosine kinases.

In Vitro Models
Cell Line Models
A variety of human cancer cell lines are utilized to study Lenvatinib's effects across different

malignancies. The choice of cell line is critical, as sensitivity can vary significantly based on the

underlying genetic drivers of the cancer type.
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Table 1: Common In Vitro Cell Line Models for Lenvatinib Research

Cancer Type Cell Line
Key Characteristics
/ Sensitivity

Citation(s)

Hepatocellular

Carcinoma (HCC)

Huh-7, Hep3B,
JHH-7

Sensitive, often
with activated FGF
signaling.

[7]

PLC/PRF/5, Li-7
Generally less

sensitive or resistant.
[8]

SNU-398, SNU-449

Used to study FGF

and EGFR pathway

interactions.

[9][10]

HepG2

Common model for

general cytotoxicity

studies.

[11]

Thyroid Cancer TPC-1 (Papillary)

Used for generating

Lenvatinib-resistant

models.

[12]

RO82-W-1

(Differentiated)

Sensitive;

overexpresses

FGFR1.

[13]

TT (Medullary)
Sensitive; harbors

RET C634W mutation.
[13]

8505C, SW1736

(Anaplastic)

Used to study effects

on highly aggressive

thyroid cancer.

[14][15][16]

| Endothelial Cells | HUVEC | Human Umbilical Vein Endothelial Cells used for angiogenesis

(tube formation) assays. |[17] |

Lenvatinib-Resistant Cell Line Models
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Understanding acquired resistance is a major focus of Lenvatinib research. Resistant cell lines

are typically developed by exposing parental, sensitive cell lines to gradually increasing

concentrations of Lenvatinib over several months.[11][12] This process selects for cells that

have developed mechanisms to evade the drug's effects.

Key Experimental Protocols (In Vitro)
This protocol determines the concentration of Lenvatinib required to inhibit cell growth by 50%

(IC50).

Cell Seeding: Seed cells (e.g., 2,000-10,000 cells/well) in 96-well plates and incubate

overnight to allow for attachment.[18]

Drug Treatment: Replace the medium with fresh medium containing serial dilutions of

Lenvatinib (e.g., 0 to 50 µM).[14] Include a vehicle control (DMSO).

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[18]

Viability Assessment: Add a viability reagent such as MTT or CCK-8 to each well and

incubate according to the manufacturer's instructions.[18][19]

Data Acquisition: Measure the absorbance using a microplate reader.

Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the

viability against the log of Lenvatinib concentration to determine the IC50 value.[20]
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Caption: Standard workflow for determining the IC50 value of Lenvatinib in vitro.

This assay assesses the anti-angiogenic potential of Lenvatinib.

Plate Coating: Coat wells of a 96-well plate with a basement membrane matrix (e.g.,

Matrigel) and allow it to solidify.
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Cell Seeding: Seed HUVECs onto the matrix-coated wells in media containing various

concentrations of Lenvatinib or vehicle control.[21]

Incubation: Incubate for 6-18 hours, allowing endothelial cells to form capillary-like structures

(tubes).

Imaging: Visualize and capture images of the tube network using a microscope.

Analysis: Quantify the degree of tube formation by measuring parameters such as total tube

length, number of junctions, and number of loops. A reduction in these parameters indicates

anti-angiogenic activity.

Quantitative Data Summary (In Vitro)
Table 2: Representative IC50 Values of Lenvatinib in Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM) Citation(s)

Parental Cells

TT
Medullary Thyroid

Cancer
0.078 [13]

Hep3B2.1-7
Hepatocellular

Carcinoma
0.23 [7]

HuH-7
Hepatocellular

Carcinoma
0.42 - 3.5 [7][22]

RO82-W-1
Differentiated Thyroid

Cancer
3.8 [13]

AF
Anaplastic Thyroid

Cancer
8.2 [14]

8305C
Anaplastic Thyroid

Cancer
18.0 [14]

ATC (Primary)
Anaplastic Thyroid

Cancer
19.0 [14]

PLC/PRF/5
Hepatocellular

Carcinoma
23.1 [22]

Resistant Cells

rHuh-7
Lenvatinib-Resistant

HCC
50.3 [22]

| rPLC | Lenvatinib-Resistant HCC | 59.7 |[22] |

In Vivo Models
In vivo models are indispensable for evaluating the systemic efficacy, pharmacodynamics, and

toxicity of Lenvatinib in a more complex biological environment.

Xenograft and Patient-Derived Xenograft (PDX) Models

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4177084/
https://www.selleckchem.com/products/E7080.html
https://www.selleckchem.com/products/E7080.html
https://www.researchgate.net/figure/Establishment-of-Lenvatinib-Resistant-HCC-Cell-Lines-and-Synergistic-Effects-of-OPCs-and_fig1_395630054
https://pmc.ncbi.nlm.nih.gov/articles/PMC4177084/
https://www.spandidos-publications.com/10.3892/or.2018.6306?text=fulltext
https://www.spandidos-publications.com/10.3892/or.2018.6306?text=fulltext
https://www.spandidos-publications.com/10.3892/or.2018.6306?text=fulltext
https://www.researchgate.net/figure/Establishment-of-Lenvatinib-Resistant-HCC-Cell-Lines-and-Synergistic-Effects-of-OPCs-and_fig1_395630054
https://www.researchgate.net/figure/Establishment-of-Lenvatinib-Resistant-HCC-Cell-Lines-and-Synergistic-Effects-of-OPCs-and_fig1_395630054
https://www.benchchem.com/product/b1674733?utm_src=pdf-body
https://www.researchgate.net/figure/Establishment-of-Lenvatinib-Resistant-HCC-Cell-Lines-and-Synergistic-Effects-of-OPCs-and_fig1_395630054
https://www.benchchem.com/product/b1674733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The most common in vivo approach involves implanting human tumor cells or patient tumor

tissue into immunodeficient mice.

Cell Line-Derived Xenografts (CDX): Established by subcutaneously injecting cultured

cancer cells into mice. These models are highly reproducible and useful for initial efficacy

screening.[8][9][13]

Patient-Derived Xenografts (PDX): Created by implanting fresh tumor tissue from a patient

directly into an immunodeficient mouse.[23][24] PDX models better retain the heterogeneity

and molecular characteristics of the original human tumor, making them powerful tools for

translational research and predicting clinical response.[23][24][25][26]

Table 3: Common In Vivo Models for Lenvatinib Research

Model Type Cancer Type
Cell Line /
Source

Mouse Strain Citation(s)

CDX
Hepatocellular
Carcinoma

Hep3B2.1-7,
SNU-398

Nude (BALB/c
nu/nu)

[9]

CDX
Hepatocellular

Carcinoma
Huh-7 Nude [5][8]

CDX

Thyroid Cancer

(DTC, MTC,

ATC)

Various Cell

Lines
Nude [13]

CDX
Anaplastic

Thyroid Cancer
AF Cells Nude (CD nu/nu) [14]

| PDX | Gastric Cancer | Patient Tumors | Nude (Foxn1nu), NSG |[23][24][26] |

Key Experimental Protocols (In Vivo)
Cell/Tissue Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-8 x

10^6 cells) or implant a small fragment of patient tumor tissue into the flank of

immunodeficient mice (e.g., nude or NOD/SCID).[8][11]

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[9][27]
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Randomization: Randomize mice into treatment (Lenvatinib) and control (vehicle) groups.

Drug Administration: Administer Lenvatinib orally via gavage, typically once daily. Doses can

range from 3 mg/kg to 100 mg/kg depending on the model and study objective.[9][21][28]

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and

calculate tumor volume using the formula: Volume = 0.5 × (Length × Width²).[28]

Endpoint: Continue treatment for a defined period (e.g., 14-21 days).[23][28] At the end of

the study, sacrifice the mice and excise the tumors for further analysis.

Analysis: Compare the tumor growth curves and final tumor weights between treated and

control groups. Perform immunohistochemistry (IHC) on tumor sections to assess markers

like CD31 (microvessel density) and Ki-67 (proliferation).[9][13]
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Caption: General workflow for a Lenvatinib efficacy study using xenograft models.

Quantitative Data Summary (In Vivo)
Table 4: Summary of Lenvatinib Efficacy in Preclinical In Vivo Models
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Cancer Type Model
Lenvatinib
Dose (mg/kg)

Outcome Citation(s)

Gastric Cancer PDX Not specified

Mean %Δ
tumor volume:
-33% (vs. 190%
in vehicle)

[23][24][26]

HCC
Hep3B2.1-7

Xenograft
3 - 30

Significant, dose-

dependent tumor

growth inhibition

[9]

HCC
SNU-398

Xenograft
10, 30

Significant tumor

growth inhibition
[9]

Pancreatic

Cancer

KP-1/VEGF

Xenograft
1 - 100

Significant, dose-

dependent tumor

growth inhibition

[27][29]

| Various Cancers | 7 Xenograft Models | 100 | Tumor shrinkage (>10%) in 4 of 7 models |[29] |

Pharmacodynamic Biomarkers
Pharmacodynamic (PD) biomarkers are crucial for confirming target engagement and

understanding the biological effects of Lenvatinib. These are often measured in serum or

plasma from clinical trial participants or animal models.

Table 5: Key Pharmacodynamic Biomarkers for Lenvatinib Activity
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Biomarker
Change with
Lenvatinib

Biological
Significance

Citation(s)

VEGF Increase

Reflects successful
blockade of
VEGFRs, leading to
a compensatory
rise in the ligand.

[30][31][32][33]

FGF23 / FGF19 Increase

Indicates target

engagement and

inhibition of the FGFR

pathway.

[30][31][32][33]

ANG2 (Angiopoietin-

2)
Decrease

Associated with anti-

angiogenic effects and

correlates with tumor

shrinkage.

[30][32]

| sTie2 | Decrease | Soluble form of the Tie2 receptor; decrease is linked to anti-angiogenic

response. |[32] |

Analyses from clinical studies, such as the REFLECT trial, have shown that Lenvatinib
treatment leads to significant increases in serum VEGF, FGF19, and FGF23, and that these

changes can be correlated with tumor response.[30][31][33] Higher baseline levels of

angiogenic factors like VEGF and ANG2 may be prognostic for shorter overall survival,

highlighting their importance in patient stratification.[30][31]

Conclusion
The study of Lenvatinib relies on a diverse array of in vitro and in vivo models that are critical

for elucidating its multi-faceted mechanism of action, defining its spectrum of activity, and

investigating mechanisms of resistance. Standardized cell-based assays provide essential data

on potency and cellular effects, while sophisticated xenograft and PDX models offer invaluable

insights into anti-tumor efficacy and pharmacodynamics in a systemic context. The continued

refinement and application of these models, coupled with robust biomarker analysis, will be
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paramount for optimizing Lenvatinib's clinical use and developing effective combination

therapies for patients with advanced cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

2. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]

3. mims.com [mims.com]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. selleckchem.com [selleckchem.com]

8. spandidos-publications.com [spandidos-publications.com]

9. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in
human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Sophoridine suppresses lenvatinib‐resistant hepatocellular carcinoma growth by
inhibiting RAS/MEK/ERK axis via decreasing VEGFR2 expression - PMC
[pmc.ncbi.nlm.nih.gov]

12. endocrine-abstracts.org [endocrine-abstracts.org]

13. Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple
Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC
[pmc.ncbi.nlm.nih.gov]

14. spandidos-publications.com [spandidos-publications.com]

15. mdpi.com [mdpi.com]

16. The Tyrosine Kinase Inhibitor Lenvatinib Inhibits Anaplastic Thyroid Carcinoma Growth
by Targeting Pericytes in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b1674733?utm_src=pdf-body
https://www.benchchem.com/product/b1674733?utm_src=pdf-custom-synthesis
https://www.ncbi.nlm.nih.gov/books/NBK567768/
https://www.lenvimahcp.com/rai-refractory-differentiated-thyroid-cancer/moa
https://www.mims.com/hongkong/drug/info/lenvima/mechanism-of-action
https://www.researchgate.net/figure/Proposed-mechanism-of-action-of-lenvatinib_fig3_261766610
https://www.researchgate.net/figure/The-effects-of-lenvatinib-on-tumor-growth-in-vivo-are-significantly-correlated-with-the_fig4_355009065
https://www.researchgate.net/figure/Schematic-representation-of-the-known-pharmacological-mechanisms-of-lenvatinib_fig1_372410705
https://www.selleckchem.com/products/E7080.html
https://www.spandidos-publications.com/10.3892/br.2022.1561
https://pmc.ncbi.nlm.nih.gov/articles/PMC6010799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6010799/
https://www.researchgate.net/figure/Synthetic-lethal-effects-of-lenvatinib-and-EGFR-inhibitors-on-liver-cancer-cells_fig6_353377874
https://pmc.ncbi.nlm.nih.gov/articles/PMC7810959/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7810959/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7810959/
https://www.endocrine-abstracts.org/ea/0101/ea0101op-04-06
https://pmc.ncbi.nlm.nih.gov/articles/PMC4177084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4177084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4177084/
https://www.spandidos-publications.com/10.3892/or.2018.6306?text=fulltext
https://www.mdpi.com/2072-6694/13/4/862
https://pmc.ncbi.nlm.nih.gov/articles/PMC10354711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10354711/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. Lenvatinib, a molecule with versatile application: from preclinical evidence to future
development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

18. ar.iiarjournals.org [ar.iiarjournals.org]

19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

20. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray
[creative-bioarray.com]

21. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor
activity in human tumor xenograft models associated with microvessel density and pericyte
coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

22. researchgate.net [researchgate.net]

23. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

24. Lenvatinib inhibits the growth of gastric cancer patient-derived xenografts generated from
a heterogeneous population - PubMed [pubmed.ncbi.nlm.nih.gov]

25. researchgate.net [researchgate.net]

26. researchgate.net [researchgate.net]

27. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor
activity in human tumor xenograft models associated with microvessel density and pericyte
coverage - PMC [pmc.ncbi.nlm.nih.gov]

28. Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In
Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

29. vascularcell.com [vascularcell.com]

30. Pharmacodynamic Biomarkers Predictive of Survival Benefit with Lenvatinib in
Unresectable Hepatocellular Carcinoma: From the Phase III REFLECT Study - PMC
[pmc.ncbi.nlm.nih.gov]

31. aacrjournals.org [aacrjournals.org]

32. ascopubs.org [ascopubs.org]

33. Pharmacodynamic Biomarkers Predictive of Survival Benefit with Lenvatinib in
Unresectable Hepatocellular Carcinoma: From the Phase III REFLECT Study - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In vitro and in vivo models for Lenvatinib research].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674733#in-vitro-and-in-vivo-models-for-lenvatinib-
research]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6502442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6502442/
https://ar.iiarjournals.org/content/anticanres/39/11/5973.full.pdf
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.creative-bioarray.com/support/establishment-of-drug-resistant-cell-lines.htm
https://www.creative-bioarray.com/support/establishment-of-drug-resistant-cell-lines.htm
https://pubmed.ncbi.nlm.nih.gov/25197551/
https://pubmed.ncbi.nlm.nih.gov/25197551/
https://pubmed.ncbi.nlm.nih.gov/25197551/
https://www.researchgate.net/figure/Establishment-of-Lenvatinib-Resistant-HCC-Cell-Lines-and-Synergistic-Effects-of-OPCs-and_fig1_395630054
https://mayoclinic.elsevierpure.com/en/publications/lenvatinib-inhibits-the-growth-of-gastric-cancer-patient-derived-/
https://pubmed.ncbi.nlm.nih.gov/35255940/
https://pubmed.ncbi.nlm.nih.gov/35255940/
https://www.researchgate.net/figure/Gastric-cancer-PDXs-respond-robustly-to-lenvatinib-A-Growth-curves-for-the-vehicle-and_fig5_359066105
https://www.researchgate.net/publication/359066105_Lenvatinib_inhibits_the_growth_of_gastric_cancer_patient-derived_xenografts_generated_from_a_heterogeneous_population
https://pmc.ncbi.nlm.nih.gov/articles/PMC4156793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4156793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4156793/
https://pubmed.ncbi.nlm.nih.gov/31704822/
https://pubmed.ncbi.nlm.nih.gov/31704822/
https://vascularcell.com/index.php/vc
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401497/
https://aacrjournals.org/clincancerres/article-abstract/27/17/4848/671627
https://ascopubs.org/doi/10.1200/jco.2015.33.15_suppl.6014
https://pubmed.ncbi.nlm.nih.gov/34108184/
https://pubmed.ncbi.nlm.nih.gov/34108184/
https://pubmed.ncbi.nlm.nih.gov/34108184/
https://www.benchchem.com/product/b1674733#in-vitro-and-in-vivo-models-for-lenvatinib-research
https://www.benchchem.com/product/b1674733#in-vitro-and-in-vivo-models-for-lenvatinib-research
https://www.benchchem.com/product/b1674733#in-vitro-and-in-vivo-models-for-lenvatinib-research
https://www.benchchem.com/product/b1674733#in-vitro-and-in-vivo-models-for-lenvatinib-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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